molecular formula C16H12N4O3S B2655474 3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1239511-92-2

3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2655474
CAS No.: 1239511-92-2
M. Wt: 340.36
InChI Key: KEEQHKGERATGLU-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the individual heterocyclic components, such as furan, thiophene, isoxazole, and pyrazole derivatives. These components are then linked through various coupling reactions, such as:

    Amidation: Formation of the carboxamide group.

    Cyclization: Formation of the heterocyclic rings.

    Substitution: Introduction of functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Component in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide include other heterocyclic carboxamides with similar structural motifs, such as:

  • 3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide
  • 3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific arrangement of heterocyclic rings and functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-(furan-2-yl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c21-16(12-8-11(18-19-12)13-3-1-5-22-13)17-9-10-7-14(23-20-10)15-4-2-6-24-15/h1-8H,9H2,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEQHKGERATGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NN2)C(=O)NCC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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